molecular formula C13H11ClN6S B12700016 2,4-Pteridinediamine, 6-((4-chlorophenylthio)methyl) CAS No. 54798-36-6

2,4-Pteridinediamine, 6-((4-chlorophenylthio)methyl)

Cat. No.: B12700016
CAS No.: 54798-36-6
M. Wt: 318.79 g/mol
InChI Key: LFNKIKQKAVWYBC-UHFFFAOYSA-N
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Description

2,4-Pteridinediamine, 6-((4-chlorophenylthio)methyl) is an organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This specific compound is characterized by the presence of a 4-chlorophenylthio group attached to the methyl group at the 6th position of the pteridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pteridinediamine, 6-((4-chlorophenylthio)methyl) typically involves the reaction of 2,4-diaminopteridine with 4-chlorobenzenethiol in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Pteridinediamine, 6-((4-chlorophenylthio)methyl) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can replace the 4-chlorophenylthio group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pteridines depending on the nucleophile used.

Scientific Research Applications

2,4-Pteridinediamine, 6-((4-chlorophenylthio)methyl) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Pteridinediamine, 6-((4-chlorophenylthio)methyl) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, or signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Pteridinediamine, 6-((3-chlorophenylthio)methyl)
  • 6-(Chloromethyl)-2,4-pteridinediamine
  • 2,4-Diamino-6-(bromomethyl)pteridine

Uniqueness

2,4-Pteridinediamine, 6-((4-chlorophenylthio)methyl) is unique due to the specific positioning of the 4-chlorophenylthio group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for research and development in various fields.

Properties

CAS No.

54798-36-6

Molecular Formula

C13H11ClN6S

Molecular Weight

318.79 g/mol

IUPAC Name

6-[(4-chlorophenyl)sulfanylmethyl]pteridine-2,4-diamine

InChI

InChI=1S/C13H11ClN6S/c14-7-1-3-9(4-2-7)21-6-8-5-17-12-10(18-8)11(15)19-13(16)20-12/h1-5H,6H2,(H4,15,16,17,19,20)

InChI Key

LFNKIKQKAVWYBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCC2=CN=C3C(=N2)C(=NC(=N3)N)N)Cl

Origin of Product

United States

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